molecular formula C13H15BrO3 B8152426 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde

Cat. No.: B8152426
M. Wt: 299.16 g/mol
InChI Key: JUCCSGBQSMWTMT-UHFFFAOYSA-N
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Description

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: is an organic compound with the molecular formula C14H17BrO4. It is a brominated benzaldehyde derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).

    Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be introduced via a protection-deprotection strategy, where the hydroxyl group of the benzaldehyde is protected with tetrahydropyranyl (THP) ether, followed by bromination and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol, primary amines in ethanol.

Major Products

    Oxidation: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.

    Reduction: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki or Heck reactions.

Biology and Medicine

This compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural motif is found in various natural products and synthetic drugs, making it a valuable building block in medicinal chemistry.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for creating polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less sterically hindered.

    5-Bromo-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, altering its reactivity and solubility.

    3-Bromo-5-methoxybenzaldehyde: Similar structure but without the tetrahydro-2H-pyran-4-ylmethoxy group, affecting its chemical properties and applications.

Uniqueness

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

IUPAC Name

3-bromo-5-(oxan-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-12-5-11(8-15)6-13(7-12)17-9-10-1-3-16-4-2-10/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCSGBQSMWTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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